N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- Position 2: A trifluoromethyl (-CF₃) group, which enhances metabolic stability and electron-withdrawing properties.
- Position 3: A phenyl group, contributing to hydrophobic interactions.
- Position 5: A methyl (-CH₃) substituent, modulating steric and electronic effects.
- Position 7: A 2-methoxyethylamine (-NH-CH₂CH₂-OCH₃) side chain, influencing solubility and target binding.
Its design aligns with trends in pyrazolo[1,5-a]pyrimidine optimization, where substituents at positions 3, 5, and 7 are critical for activity .
Properties
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c1-11-10-13(21-8-9-25-2)24-16(22-11)14(12-6-4-3-5-7-12)15(23-24)17(18,19)20/h3-7,10,21H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVIGYUINYUFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
Compounds with similar structures have shown significant inhibitory activity against cdk2. They bind to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2. This results in the alteration of cell cycle progression and induction of apoptosis within cells.
Biological Activity
N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound is characterized by several functional groups that contribute to its biological activity. Its structure includes a pyrazolo-pyrimidine core, which is known for various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C15H16F3N5O |
| Molecular Weight | 353.31 g/mol |
| LogP (octanol-water partition) | 4.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Pyrazole Ring : This is achieved through the cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds.
- Trifluoromethylation : The introduction of the trifluoromethyl group can be performed using trifluoromethylating agents.
- Amine Functionalization : The final product is obtained through amination reactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, a related pyrazolo[1,5-a]pyrimidine derivative was shown to inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways such as AKT and PAK .
Kinase Inhibition
Research has demonstrated that this compound acts as an inhibitor of specific kinases involved in tumor progression. It has been suggested that the compound can interfere with phosphoinositide-dependent kinase 1 (PDK1) signaling pathways, leading to reduced tumor cell viability .
Study 1: Inhibition of Thyroid Cancer Cells
In a study involving human thyroid cancer cell lines, a structurally similar compound was shown to inhibit cell proliferation effectively. The mechanism was linked to reduced phosphorylation of AKT and PAK, suggesting that similar effects might be expected from this compound .
Study 2: Antiplasmodial Activity
Another study explored the antiplasmodial activity of pyrimidine derivatives against Plasmodium falciparum. Compounds with similar structural motifs exhibited promising inhibitory effects on malaria parasites, indicating potential for further exploration of this compound in antimalarial drug development .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Position 3 : A 4-fluorophenyl group (e.g., Compound 32) enhances anti-mycobacterial activity compared to unsubstituted phenyl (target compound) .
- Position 7 : Pyridinylmethyl amines (e.g., Compounds 32, 47) improve target engagement in M.tb inhibition, while 2-methoxyethyl (target compound) may enhance aqueous solubility.
- Position 2 : Trifluoromethyl (target compound) vs. ethyl () affects metabolic stability; -CF₃ reduces oxidative metabolism .
Physicochemical Properties
The 2-methoxyethyl side chain in the target compound likely improves solubility (clogP reduction) compared to pyridinylmethyl analogues, which are more lipophilic. For example:
- Compound 32 : clogP ≈ 3.5 (pyridinylmethyl group).
- Target Compound : Estimated clogP ≈ 2.8 (2-methoxyethyl chain).
However, reduced lipophilicity may compromise membrane permeability, necessitating balanced design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
